molecular formula C18H16ClN3O4 B2420589 2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide CAS No. 941933-98-8

2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide

Cat. No.: B2420589
CAS No.: 941933-98-8
M. Wt: 373.79
InChI Key: DUHDIBVQUHTGPV-UHFFFAOYSA-N
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Description

2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a nitro group, and a pyrrolidinone moiety attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Chlorination: The addition of a chloro group to the aromatic ring.

    Amidation: The formation of the benzamide structure.

    Pyrrolidinone Introduction: The attachment of the pyrrolidinone moiety to the aromatic ring.

Each of these steps requires specific reagents and conditions, such as concentrated nitric acid for nitration, thionyl chloride for chlorination, and amine derivatives for amidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the chloro group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
  • 5-chloro-N-({(5S)-2-oxo-3-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl}phenyl)benzamide

Uniqueness

2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The combination of a nitro group, chloro group, and pyrrolidinone moiety in this particular arrangement is not commonly found in other compounds, making it a valuable subject for research.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex molecular structure characterized by a chloro group, a nitro group, and a pyrrolidine moiety, which may contribute to its interactions with various biological targets.

The synthesis of this compound typically involves several steps, including the use of specific reagents and conditions that optimize yield and purity. Common reagents include nucleophiles like amines or thiols, and solvents such as N,N′-dimethylformamide. The compound's structure is critical for its biological activity, as the presence of both electron-donating and electron-withdrawing groups can influence its reactivity and interaction with biological systems .

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the antimicrobial and anticancer domains. Its mechanism of action may involve the inhibition of specific enzymes or receptors associated with cell proliferation and survival. Notably, studies have shown that this compound can induce apoptosis in cancer cells by disrupting metabolic pathways related to cancer progression .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. In vitro studies reveal that it inhibits bacterial growth, suggesting potential applications in treating infections caused by resistant strains. The exact mechanisms are still under investigation, but it is hypothesized that the compound interferes with bacterial enzyme activity or disrupts cell membrane integrity .

Anticancer Activity

In cancer research, this compound has been shown to inhibit enzymes involved in cancer cell metabolism. For instance, it has been identified as an inhibitor of α-glucosidase and α-amylase, with IC50 values indicating strong inhibitory potential compared to established drugs like acarbose . The structure-activity relationship (SAR) studies suggest that the presence of both chloro and nitro groups enhances its anticancer efficacy by facilitating interactions with target proteins .

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential of this compound:

Study Findings
Study A Demonstrated significant inhibition of α-glucosidase with IC50 values ranging from 10.75 μM to 130.90 μM in synthesized derivatives .
Study B Investigated the interactions of benzamide derivatives with cancer-related enzymes, highlighting the importance of electron-donating and withdrawing groups for potency .
Study C Explored the antimicrobial effects against various bacterial strains, confirming the compound's potential as an antibiotic agent .

Properties

IUPAC Name

2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4/c1-11-4-5-12(9-16(11)21-8-2-3-17(21)23)20-18(24)14-10-13(22(25)26)6-7-15(14)19/h4-7,9-10H,2-3,8H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHDIBVQUHTGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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